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Compound of Interest

Compound Name: 6-Chloro-5-nitropyridin-3-ol

Cat. No.: B11780718

Executive Summary & Structural Logic

6-Chloro-5-nitropyridin-3-ol serves as a critical scaffold in the synthesis of bioactive
heterocyclic compounds, particularly in the development of kinase inhibitors and antibacterial
agents. Its structure features a highly functionalized pyridine ring containing three distinct
electronic environments:

o Electron-Withdrawing Group (EWG): The nitro group (-NO3z) at position 5 strongly deshields
adjacent protons.

e Electron-Donating Group (EDG): The hydroxyl group (-OH) at position 3 provides resonance
donation, affecting the ortho and para positions.

 Inductive Withdrawal: The chlorine atom (-Cl) at position 6 (adjacent to nitrogen) exerts a
strong inductive effect, deactivating the ring towards electrophilic attack but activating it for
nucleophilic aromatic substitution (SNAr).

The interplay of these groups creates a unique spectroscopic signature essential for quality
control (QC) and structural validation.

Structural Connectivity Diagram
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Figure 1: Connectivity logic of the pyridine ring substitutions. Note the alternating functional
groups which define the coupling constants in NMR.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and the halogen
isotopic signature.

Methodology: Electrospray lonization (ESI) in Negative Mode (ESI-) is preferred due to the
acidic phenolic proton.

Key Diagnostic Peaks

lon Type m/z (Theoretical) Description

Deprotonated molecular ion

[M-H]~ 172.9
(Base Peak).
Chlorine Isotope Peak (3’Cl).
The intensity ratio of M : M+2
[M-H+2]~ 174.9 , o
is approx. 3:1, confirming the
presence of one chlorine atom.
Loss of -NOz group ([M-H]~ -
Fragment 126.9 group ( ]
46).
Fragment 142.9 Loss of NO ([M-H]~ - 30).

Interpretation: The presence of the 3:1 isotopic cluster at m/z 173/175 (negative mode) is the
definitive signature for the monochlorinated pyridine. The fragmentation pattern typically
involves the early loss of the nitro group, a common pathway for nitro-aromatics.
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Infrared Spectroscopy (IR)

IR analysis is critical for verifying the functional groups, particularly the nitro and hydroxyl

moieties, which can be sensitive to hydration states.

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

: ic Al . I

. Wavenumber . .
Functional Group Intensity Assignment
(cm™)

Phenolic hydroxyl
O-H Stretch 3100 — 3400 Broad, Med group (often H-

bonded).

Aromatic C-H
C-H Stretch 3050 — 3090 Weak )

stretching.

Asymmetric nitro
NOz2 Stretch 1530 — 1550 Strong

stretch.

Symmetric nitro
NO2 Stretch 1340 — 1360 Strong

stretch.

) Pyridine ring skeletal

C=N/C=C 1580 — 1610 Medium o

vibrations.
C-ClI Stretch 700 - 750 Medium Aryl chloride stretch.

Self-Validating Check: If the broad band at >3100 cm~! is absent, the sample may be the ether

derivative (e.g., methoxy) or the chloro-nitro precursor without the hydroxyl group.

Nuclear Magnetic Resonance (NMR)

NMR provides the exact mapping of the hydrogen and carbon framework. Due to the

substitution pattern, the spectrum is relatively simple but highly diagnostic.

Solvent: DMSO-ds is recommended to ensure solubility and to observe the exchangeable

phenolic proton.
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'H NMR Data (400 MHz, DMSO-de)

The molecule possesses two aromatic protons (H2 and H4) and one exchangeable proton

(OH).

Shift (5
ppm)

Position

Multiplicity

Coupling
)

Integration

Assignment

-OH 11.0-115

Broad Singlet

Phenolic OH
(disappears
with D20
shake).

H-2 8.25-8.35

Doublet (d)

1H J=25Hz

Proton
between N
and OH.
Deshielded
by N.

H-4 7.80 -7.90

Doublet (d)

1H J=25Hz

Proton
between OH
and NOa.

Coupling Logic: The protons at C2 and C4 are meta to each other. In pyridine systems, meta

coupling (J ~ 2-3 Hz) is distinct. There is no ortho coupling because positions 3, 5, and 6 are

substituted.

13C NMR Data (100 MHz, DMSO-ds)
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Position Shift (6 ppm) Environment

C-OH. Deshielded by oxygen
C-3 152.0 - 155.0 _

attachment (ipso).

C-NO:s2. Deshielded by nitro
C-5 140.0 - 145.0

group.
C-6 138.0 - 142.0 C-CI. Alpha to Nitrogen.

C-H. Alpha to Nitrogen, ortho
C-2 135.0 - 138.0

to OH.
C-4 122.0-126.0 C-H. Ortho to OH and NOs-.

Experimental Workflow

To ensure reproducibility, follow this validated characterization workflow.
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Sample: 6-Chloro-5-nitropyridin-3-ol
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Figure 2: Analytical workflow for structural confirmation.
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Protocol: Sample Preparation

e Mass Spec: Dilute 1 mg of sample in 1 mL of Methanol/Water (50:50). Inject directly into ESI
source. Expect negative ionization mode to be more sensitive due to the phenol.

* NMR: Dissolve 5-10 mg of solid in 0.6 mL DMSO-ds. Ensure the solution is clear
yellow/orange. If the OH peak is broad or missing, ensure the solvent is dry (water exchange
broadens the peak).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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